Methyl 4-[({[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Methyl 4-(2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a pyrazolo[1,5-a]pyrazine moiety in its structure makes it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrazine core. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the pyrazolo[1,5-a]pyrazine core.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where a thiol compound reacts with the intermediate product.
Formation of the Acetamido Linkage: The acetamido linkage is formed through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Esterification to Form the Methyl Ester: The final step involves the esterification of the carboxylic acid group to form the methyl ester, using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Hydrogen gas, palladium catalyst
Electrophiles: Halogens, nitro compounds
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Hydrolysis: Carboxylic acids
Scientific Research Applications
Methyl 4-(2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used as a probe to study the interactions between proteins and small molecules, particularly in the context of enzyme inhibition.
Material Science: Due to its photophysical properties, it is explored for use in organic light-emitting devices and as a fluorescent probe for imaging applications.
Chemical Biology: It serves as a tool for studying the mechanisms of various biochemical pathways and for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 4-(2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby disrupting the associated biochemical pathway. This inhibition can lead to the suppression of cancer cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and are also studied for their anticancer and photophysical properties.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups are known for their enhanced biological activity and stability.
Sulfanyl-Substituted Compounds: These compounds are explored for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
Methyl 4-(2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is unique due to its combination of a pyrazolo[1,5-a]pyrazine core, a fluorophenyl group, and a sulfanyl substituent. This unique structure imparts specific biological activities and photophysical properties that make it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C22H17FN4O3S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
methyl 4-[[2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C22H17FN4O3S/c1-30-22(29)15-4-8-17(9-5-15)25-20(28)13-31-21-19-12-18(26-27(19)11-10-24-21)14-2-6-16(23)7-3-14/h2-12H,13H2,1H3,(H,25,28) |
InChI Key |
IAYPKCDTHBAYKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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